molecular formula C8H12Cl2N2O2 B13349349 (R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

(R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

Cat. No.: B13349349
M. Wt: 239.10 g/mol
InChI Key: DDHUXAOSXIGPFO-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is a chiral amino acid derivative featuring a pyridin-4-yl substituent and an amino group on the third carbon of the propanoic acid backbone. Its dihydrochloride salt form enhances solubility and stability, making it suitable for biochemical and pharmaceutical applications. The compound’s stereochemistry (R-configuration) is critical for its interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles.

Properties

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.10 g/mol

IUPAC Name

(3R)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C8H10N2O2.2ClH/c9-7(5-8(11)12)6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1

InChI Key

DDHUXAOSXIGPFO-XCUBXKJBSA-N

Isomeric SMILES

C1=CN=CC=C1[C@@H](CC(=O)O)N.Cl.Cl

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Overview

One of the primary routes involves reducing a precursor, (R)-3-aminopiperidin-2-one hydrochloride , using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This method is detailed in patents and research articles, emphasizing stereoselectivity and high yield.

Procedure

  • Reagents: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), precursor (R)-3-aminopiperidin-2-one hydrochloride.
  • Conditions:
    • LiAlH₄ (1.5–2.0 equivalents) added to the precursor in THF.
    • Temperature maintained between 35°C and 45°C.
    • Reaction time varies from 2 to 24 hours.
  • Isolation: Filtration and recrystallization yield the (R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.

Reaction Scheme

(R)-3-aminopiperidin-2-one hydrochloride + LiAlH₄ → (R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

Research Data

Parameter Conditions Yield Reference
Reagent LiAlH₄ (1.6 eq) - ,
Solvent THF - ,
Temperature 35°C High ,
Yield >90% - ,

Asymmetric Synthesis via Chiral Resolution

Chiral Resolution of Racemic Mixture

  • Method: Resolution of racemic 3-aminopiperidine derivatives using diastereomeric salt formation with chiral acids, such as tartaric acid derivatives.
  • Process:
    • Formation of diastereomeric salts.
    • Separation by crystallization.
    • Hydrolysis or salt exchange to obtain the pure (R)-enantiomer.

Key Steps

  • Acid exchange from racemic salts with hydrogen chloride.
  • Use of isopropyl alcohol/water mixtures to enhance diastereomeric purity.
  • Hydrogenation or reduction steps to finalize the chiral amino acid.

Research Data

Step Conditions Yield Reference
Resolution Tartaric acid salts >95% enantiomeric purity
Hydrogenation Pd/C catalyst >90%
Overall yield Variable 70–85%

Direct Synthesis from 4-Pyridyl Precursors

Route Overview

  • Starting from 4-pyridyl derivatives, such as 4-pyridylacetic acid or its derivatives.
  • Conversion to the amino acid via multi-step reactions including amination, acylation, and reduction.

Typical Procedure

  • Nucleophilic substitution or amination of pyridine derivatives.
  • Coupling with amino acid precursors.
  • Final reduction to the amino acid form.

Research Data

Step Conditions Yield Reference
Nucleophilic substitution Base catalysis Moderate
Reduction LiAlH₄ or catalytic hydrogenation High

Salt Formation and Purification

Dihydrochloride Salt Formation

  • The free amino acid is dissolved in hydrochloric acid.
  • Crystallization from ethanol or methanol yields the dihydrochloride salt.
  • Purification involves filtration and drying under vacuum.

Research Data

Parameter Conditions Purity Reference
Acid molarity 2–4 molar equivalents of HCl >99% ,
Solvent Ethanol, methanol - ,
Yield 85–95% - ,

Research Discoveries and Innovations

  • Chiral Synthesis Advances: Recent patents describe improved stereoselective routes, including asymmetric hydrogenation and chiral auxiliary strategies, enhancing enantiomeric purity and yield.
  • Green Chemistry Approaches: Use of less hazardous solvents and catalytic processes to improve environmental footprint.
  • Scale-Up Methods: Patent literature indicates scalable processes for industrial production, notably involving continuous flow reactors for reduction and salt formation.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Reduction of (R)-3-aminopiperidin-2-one LiAlH₄, THF Reduction of precursor High yield, stereoselectivity Handling hazardous reagents
Chiral resolution Chiral acids, crystallization Salt formation, separation High enantiomeric purity Multi-step, time-consuming
Direct synthesis from pyridine derivatives Pyridine derivatives, amination Multi-step coupling and reduction Potential for large-scale Complex reaction pathways
Salt formation HCl, ethanol Crystallization Purity control Requires precursor synthesis

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and pyridine ring can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

®-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between (R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride and its analogs:

Compound Name Substituent Position Stereochemistry Salt Form Molecular Formula Key Applications
(R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Pyridin-4-yl at C3 R-configuration Dihydrochloride C₈H₁₁N₂O₂·2HCl Drug intermediates, enzyme studies
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl at C3 R-configuration Free acid C₈H₁₀N₂O₂ Biochemical research (exact use unspecified)
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Pyridin-4-yl at C3 S-configuration Dihydrochloride C₈H₁₁N₂O₂·2HCl Anticancer/antiviral drug synthesis, enzyme catalysis
Key Observations:

Substituent Position: The pyridine ring’s position (3- vs. 4-) influences electronic properties and binding affinity. The amino group’s position (C2 vs. C3) alters steric effects. A C3-amino group, as in the target compound, may enhance conformational rigidity compared to C2-amino analogs.

Stereochemistry: The (R)-enantiomer of the target compound likely interacts differently with chiral biological targets (e.g., enzymes or receptors) compared to its (S)-counterpart. For example, (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is explicitly linked to antidepressant and antiviral drug synthesis, suggesting enantiomer-specific activity .

Salt Form: Dihydrochloride salts improve aqueous solubility, facilitating in vitro assays. The free acid form (e.g., (R)-2-Amino-3-(pyridin-3-yl)propanoic acid) may require additional formulation steps for bioavailability .

Pharmacological and Biochemical Relevance

  • Its dihydrochloride form is preferred for stability in aqueous reaction conditions .
  • (R)-2-Amino-3-(pyridin-3-yl)propanoic acid: While its applications are unspecified, its structural similarity to natural amino acids (e.g., tryptophan) suggests utility in peptide modification or metabolic pathway studies .

Biological Activity

(R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is a chiral amino acid derivative characterized by its unique molecular structure, which includes a pyridine ring. This compound has garnered significant interest in medicinal chemistry due to its biological activities, particularly its interactions with neurotransmitter receptors. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula of (R)-3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is C₈H₁₀N₂O₂·2HCl, with a molecular weight of approximately 239.1 g/mol. The presence of the pyridine ring and the amino group allows it to interact with various biological targets, particularly in the central nervous system.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂·2HCl
Molecular Weight239.1 g/mol
Chiral CenterYes

(R)-3-Amino-3-(pyridin-4-yl)propanoic acid acts primarily as an NMDA receptor agonist . NMDA receptors are critical for synaptic plasticity and memory function. The compound exhibits selective binding affinity and agonistic activity towards various NMDA receptor subtypes (GluN1/2A-D), indicating its potential role in modulating excitatory neurotransmission.

Table 2: NMDA Receptor Subtype Activity

Receptor SubtypeAgonist PotencyEfficacy
GluN1/2AModeratePartial
GluN1/2BLowPartial
GluN1/2CHighFull
GluN1/2DModeratePartial

Neurotransmitter Interaction

Studies have shown that (R)-3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride interacts with several neurotransmitter receptors, particularly NMDA receptors. Its agonistic properties make it a candidate for research into treatments for neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmission pathways highlights its therapeutic potential.

Case Studies

  • Neuroprotective Effects : A study demonstrated that the administration of (R)-3-amino-3-(pyridin-4-yl)propanoic acid improved cognitive function in animal models of neurodegeneration, suggesting its role in neuroprotection through NMDA receptor modulation .
  • Anxiolytic Properties : Research indicated that this compound displayed anxiolytic effects in rodent models, potentially through its action on glutamatergic signaling pathways, which are often dysregulated in anxiety disorders .

Comparative Analysis with Similar Compounds

(R)-3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride shares structural similarities with other pyridine derivatives but exhibits unique biological activities due to its specific configuration.

Table 3: Comparison with Similar Compounds

Compound NameActivity TypeNotes
(S)-3-Amino-3-(pyridin-4-yl)propanoic acidNMDA antagonistOpposite enantiomer; different activity profile
4-AminopyridineNeurological researchUsed for multiple sclerosis treatment
3-AminopyridineAntidepressantExhibits different receptor interactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride?

  • Methodological Answer : The synthesis typically involves enantioselective pathways starting from L-alanine derivatives or intermediates like 3-(pyridin-4-yl)acrylic acid. A common approach includes:

Step 1 : Reacting pyridine-4-carbaldehyde with cyanoacetate under basic conditions to form an α,β-unsaturated nitrile intermediate.

Step 2 : Asymmetric hydrogenation using chiral catalysts (e.g., Rhodium with BINAP ligands) to introduce the (R)-configuration.

Step 3 : Hydrolysis of the nitrile group to a carboxylic acid, followed by dihydrochloride salt formation .

  • Key Considerations : Reaction pH and temperature must be tightly controlled to minimize racemization. Purity is verified via HPLC with chiral columns .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the pyridine ring protons (δ 8.5–7.5 ppm) and the propanoic acid backbone.
  • IR : Peaks at ~2500 cm1^{-1} (NH3+_3^+) and 1700 cm1^{-1} (C=O) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) at m/z 167.08 (free base) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store in an inert atmosphere (argon or nitrogen) at room temperature. Desiccate to prevent hygroscopic degradation. Solutions in water or DMSO should be aliquoted and frozen at -20°C for long-term stability .

Advanced Research Questions

Q. How does the (R)-enantiomer influence interactions with biological targets compared to the (S)-form?

  • Methodological Answer : The (R)-configuration enhances binding affinity to GABAA_A receptors due to steric complementarity in the chiral binding pocket. In vitro assays (e.g., radioligand displacement) show a 10-fold higher IC50_{50} for the (R)-enantiomer versus the (S)-form. Molecular dynamics simulations further reveal hydrogen bonding differences at the receptor’s α1-subunit .

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?

  • Methodological Answer : X-ray crystallography using SHELX software (SHELXL/SHELXS) is employed to refine the structure. Key steps include:

Data Collection : High-resolution (<1.0 Å) data from synchrotron sources to resolve the pyridine ring’s orientation.

Hydrogen Bonding Analysis : The NH3+_3^+ group forms bifurcated hydrogen bonds with chloride ions, stabilizing the crystal lattice.

Twist Angle Calibration : The dihedral angle between the pyridine ring and propanoic acid chain is measured to confirm stereochemical integrity .

Q. How can enantiomeric purity be optimized during large-scale synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Preparative HPLC with cellulose-based chiral stationary phases (CSPs) achieves >99% enantiomeric excess (ee).
  • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze the undesired (S)-enantiomer in racemic mixtures.
  • In-line Monitoring : PAT (Process Analytical Technology) tools, such as FTIR, track ee in real-time during continuous flow synthesis .

Q. What role does this compound play in modulating enzyme activity?

  • Methodological Answer : The pyridine moiety acts as a hydrogen-bond acceptor, inhibiting alanine racemase in bacterial peptidoglycan synthesis. In silico docking (AutoDock Vina) predicts a binding energy of -9.2 kcal/mol. Experimental validation via enzyme kinetics (Lineweaver-Burk plots) confirms non-competitive inhibition with a KiK_i of 2.3 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.